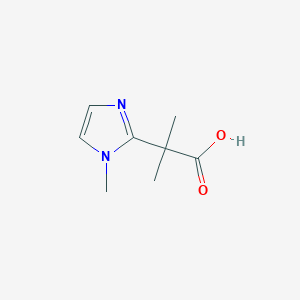

a,a,1-Trimethyl-1h-imidazole-2-acetic acid

Description

a,a,1-Trimethyl-1h-imidazole-2-acetic acid is a substituted imidazole (B134444) derivative characterized by a carboxylic acid moiety attached to the C2 position of the imidazole ring via a quaternary carbon. This gem-dimethyl substitution at the alpha-position, combined with methylation at the N-1 position, distinguishes it from more commonly studied imidazole acetic acids. While specific research on this compound is not extensively documented in peer-reviewed literature, its structure prompts a focused inquiry into the effects of steric hindrance and fixed N-substitution on the chemical and biological properties of the imidazole acetic acid scaffold.

Table 1: Physicochemical Properties of a,a,1-Trimethyl-1h-imidazole-2-acetic acid

| Property | Value |

|---|---|

| CAS Number | 865157-15-9 |

| Molecular Formula | C8H12N2O2 beilstein-journals.org |

| Molecular Weight | 168.19 g/mol beilstein-journals.org |

| SMILES Code | O=C(O)C(C)(C)C1=NC=CN1C beilstein-journals.org |

This interactive table provides key identifiers for a,a,1-Trimethyl-1h-imidazole-2-acetic acid. Users can sort or filter the data as needed.

Imidazole-containing carboxylic acids are a well-established class of compounds with significant relevance in medicinal and organic chemistry. bldpharm.com The imidazole ring is a privileged structure, appearing in numerous bioactive molecules, including the essential amino acid histidine. lens.org Its ability to act as a proton donor or acceptor and to coordinate with metal ions makes it a versatile component in drug design. researchgate.net

When combined with a carboxylic acid function, the resulting molecule can interact with a variety of biological targets. For instance, derivatives of 1H-imidazole-2-carboxylic acid have been optimized as potent inhibitors of VIM-type metallo-β-lactamases, which are responsible for bacterial resistance to carbapenem antibiotics. google.com Furthermore, imidazole-4-acetic acid is known to be an agonist at GABAC receptors, and its substituted analogues have been synthesized to explore structure-activity relationships for this important neurotransmitter receptor. nih.gov The carboxylic acid group often serves as a key binding element or a bioisostere for other functional groups in drug design.

Research into imidazole derivatives dates back to the 19th century, with the first synthesis of the parent imidazole ring reported by Heinrich Debus in 1858. researchgate.netgoogle.com The development of synthetic routes to substituted imidazoles has been a continuous focus of organic chemistry. Early work by chemists like F. L. Pyman laid the groundwork for understanding the chemistry of these heterocycles. researchgate.net

The synthesis of substituted imidazole acetic acids has often been driven by their potential as intermediates for valuable medicinal agents. researchgate.net For example, imidazol-1-yl-acetic acid is a key intermediate in the synthesis of zoledronic acid, a third-generation bisphosphonate used to treat bone diseases. nih.gov Various synthetic methods have been developed to access these compounds, often involving the N-alkylation of an imidazole ring with a haloacetic acid ester, followed by hydrolysis. nih.gov The exploration of different substitution patterns on both the imidazole ring and the acetic acid side chain has been a consistent theme, aiming to modulate the pharmacological and physicochemical properties of the resulting molecules. nih.gov

The specific structure of a,a,1-Trimethyl-1h-imidazole-2-acetic acid, while not widely studied, prompts several fundamental research questions based on its unique features. The primary drivers for investigating this compound would likely revolve around understanding the consequences of its distinct substitution pattern compared to simpler analogues.

Impact of Steric Hindrance: How does the gem-dimethyl group at the alpha-carbon influence the acidity and reactivity of the carboxylic acid? This steric bulk could hinder the ability of the carboxylate to interact with biological targets, such as enzyme active sites or receptor binding pockets. It might also affect the rate of esterification and other reactions at the carboxyl group.

Conformational Rigidity: The bulky alpha-substituents could impose conformational restrictions on the molecule, locking the orientation of the carboxylic acid group relative to the imidazole ring. Investigating this restricted conformation could provide insights into the optimal geometry for binding to specific biological targets.

Role of N-1 Methylation: The methyl group at the N-1 position prevents tautomerization and eliminates a hydrogen bond donor site. A key research question is how this fixed N-substitution affects the molecule's binding modes and pharmacokinetic properties, such as membrane permeability and metabolic stability, when compared to N-H analogues.

Metabolic Stability: The quaternary alpha-carbon prevents metabolic oxidation at this position, a common metabolic pathway for many carboxylic acids. Research could explore whether this feature leads to an improved metabolic profile and a longer biological half-life compared to non-alpha-substituted analogues.

The potential significance of a,a,1-Trimethyl-1h-imidazole-2-acetic acid lies in its utility as a specialized chemical tool and building block. Its unique structural features could be exploited in several areas of advanced chemical and biochemical research.

In advanced organic synthesis , this compound could serve as a sterically demanding building block. The hindered nature of the carboxylic acid could be leveraged to achieve specific outcomes in complex syntheses where controlling steric interactions is crucial. It could be used to construct larger molecules where the bulky imidazole moiety directs the approach of reagents to other parts of the molecule.

In biochemical investigations , a,a,1-Trimethyl-1h-imidazole-2-acetic acid could be highly significant as a probe or control compound. For example, in studies of enzymes or receptors that bind smaller imidazole acetic acids, this compound could be used to test the tolerance of the binding site to steric bulk. A lack of activity from this compound, where simpler analogues are active, would provide strong evidence for a sterically constrained binding pocket. Its predicted resistance to alpha-oxidation could also make it a useful tool for dissecting metabolic pathways. The compound's structure may also be relevant in the study of bioisosteres, where chemists seek to replace a carboxylic acid group with another functional group to improve drug-like properties.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| a,a,1-Trimethyl-1h-imidazole-2-acetic acid |

| Imidazole |

| Histidine |

| 1H-imidazole-2-carboxylic acid |

| Imidazole-4-acetic acid |

| Imidazol-1-yl-acetic acid |

| Zoledronic acid |

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2-(1-methylimidazol-2-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-8(2,7(11)12)6-9-4-5-10(6)3/h4-5H,1-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGBIYPPCAUXBRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC=CN1C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for A,a,1 Trimethyl 1h Imidazole 2 Acetic Acid

Retrosynthetic Analysis of the a,a,1-Trimethyl-1h-imidazole-2-acetic acid Scaffold

A retrosynthetic analysis of a,a,1-Trimethyl-1h-imidazole-2-acetic acid suggests several logical disconnections to identify plausible starting materials. The primary disconnection breaks the bond between the imidazole (B134444) ring and the α,α-dimethylacetic acid moiety. This leads to a key intermediate, a 2-substituted-1-methylimidazole, and a synthon for the gem-dimethyl acetic acid group.

A plausible retrosynthetic pathway would involve the following key steps:

** disconnection:** The carboxylic acid can be traced back to a corresponding ester or nitrile, which are common precursors. This simplifies the final hydrolysis step.

C-C bond disconnection: The bond between the C2 of the imidazole and the quaternary carbon of the side chain can be disconnected. This suggests a nucleophilic 2-imidazolyl anion (or its equivalent) attacking an electrophilic acetone (B3395972) derivative, or a 2-lithio-1-methylimidazole reacting with a carbonyl compound.

Imidazole ring disconnection: The imidazole ring itself can be deconstructed via established cyclization strategies, such as the Radziszewski synthesis or related multi-component reactions, from a glyoxal (B1671930) derivative, an amine, and an aldehyde.

This analysis points towards a synthetic strategy that first constructs a 1-methylimidazole (B24206) core, followed by the introduction of the α,α-dimethylacetic acid side chain at the C2 position.

Classical Synthetic Routes to a,a,1-Trimethyl-1h-imidazole-2-acetic acid

Based on the retrosynthetic analysis, classical routes would likely involve the synthesis of a 1-methyl-1H-imidazole precursor, followed by the elaboration of the C2 side chain.

Multi-Step Conversions and Reaction Optimization

A common multi-step approach would begin with the N-methylation of imidazole, which can be achieved with high yields using reagents like dimethyl sulfate (B86663) or methyl iodide. The subsequent challenge is the introduction of the α,α-dimethylacetic acid group at the C2 position.

One potential route involves the following steps:

N-Methylation of Imidazole: Imidazole is reacted with a methylating agent such as methyl iodide in the presence of a base like sodium hydride to yield 1-methyl-1H-imidazole.

Lithiation at C2: 1-methyl-1H-imidazole is then selectively lithiated at the C2 position using a strong base like n-butyllithium at low temperatures.

Reaction with Acetone: The resulting 2-lithio-1-methylimidazole is reacted with acetone to form 2-(1-methyl-1H-imidazol-2-yl)propan-2-ol.

Oxidation to the Carboxylic Acid: The tertiary alcohol can then be oxidized to the desired carboxylic acid. This step can be challenging due to the stability of the tertiary alcohol. Stronger oxidizing agents and harsher conditions might be required, which could potentially affect the imidazole ring.

An alternative to direct oxidation could involve the conversion of the alcohol to a halide followed by a Grignard reaction with carbon dioxide, or a cyanation followed by hydrolysis.

Optimization of these steps would involve screening different bases for lithiation, temperature control to avoid side reactions, and exploring various oxidizing agents or multi-step conversion pathways for the final acid formation.

Evaluation of Yields and Selectivity in Established Protocols

While no direct protocols for a,a,1-Trimethyl-1h-imidazole-2-acetic acid are readily available, yields for analogous reactions provide an estimation.

| Step | Reaction | Reagents & Conditions | Typical Yield (%) |

| 1 | N-Methylation of Imidazole | CH₃I, NaH, THF, 0 °C to rt | 85-95 |

| 2 | C2-Lithiation | n-BuLi, THF, -78 °C | >90 (in situ) |

| 3 | Reaction with Acetone | Acetone, -78 °C to rt | 70-85 |

| 4a | Oxidation (hypothetical) | e.g., Jones oxidation | Variable, potentially low |

| 4b | Halogenation/Grignard/CO₂ | 1. SOCl₂ 2. Mg 3. CO₂ | Moderate (multi-step) |

| 4c | Cyanation/Hydrolysis | 1. NaCN 2. H₃O⁺ | Moderate (multi-step) |

The selectivity of the C2-lithiation of 1-methylimidazole is generally high due to the acidic nature of the C2 proton. The subsequent reaction with acetone is also typically selective. The main challenge lies in the efficient and selective conversion of the tertiary alcohol to the carboxylic acid without degrading the imidazole ring.

Novel and Green Chemistry Approaches in a,a,1-Trimethyl-1h-imidazole-2-acetic acid Synthesis

Modern synthetic methods offer more sustainable and efficient alternatives to classical routes.

Catalytic Methods for Imidazole Ring Formation

Instead of pre-forming the imidazole ring, a convergent approach using a multi-component reaction could be employed. For instance, a reaction involving a glyoxal derivative, methylamine, and a suitable three-carbon component that can be converted to the α,α-dimethylacetic acid moiety could be envisioned.

Catalytic methods often offer milder reaction conditions and higher atom economy. For example, various Lewis acids or transition metal catalysts can promote the one-pot synthesis of substituted imidazoles. researchgate.net While a direct application to the target molecule is not reported, the development of a custom multi-component reaction using a green solvent like water or ethanol (B145695) under microwave irradiation could be a promising green approach. ajgreenchem.com

| Approach | Catalyst/Conditions | Potential Advantages |

| Multi-component Reaction | Lewis acids (e.g., In(OTf)₃), microwave | Convergent, reduced step count |

| C-H Activation | Transition metal catalyst (e.g., Pd, Rh) | Direct functionalization of C-H bonds |

| Flow Chemistry | Continuous flow reactor | Improved safety, scalability, and control |

Stereoselective and Enantioselective Synthesis Attempts

The target molecule, a,a,1-Trimethyl-1h-imidazole-2-acetic acid, possesses a prochiral center at the α-carbon if one of the methyl groups were different. As it is, with two identical methyl groups, the molecule is achiral. Therefore, stereoselective and enantioselective synthesis is not applicable to the synthesis of this specific compound.

However, if a related compound with two different substituents at the α-position were to be synthesized, enantioselective methods would be crucial. Strategies could include the use of chiral auxiliaries attached to the acetic acid precursor, asymmetric catalysis for the C-C bond formation step, or enzymatic resolution of a racemic mixture of the final product or a key intermediate.

Flow Chemistry Applications in a,a,1-Trimethyl-1h-imidazole-2-acetic acid Production

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. For the synthesis of a,a,1-Trimethyl-1h-imidazole-2-acetic acid, a multi-step flow process can be envisioned, leveraging established methodologies for imidazole synthesis and functionalization.

Key reaction steps that can be translated to a continuous flow setup include N-alkylation of the imidazole ring and the construction of the substituted acetic acid side chain. Research on the N-alkylation of imidazoles in flow reactors has demonstrated high efficiency and productivity. For instance, the use of acidic zeolite catalysts in a heterogeneous catalytic flow reactor has been reported for the N-alkylation of imidazole with various alcohols at high temperatures and pressures, achieving excellent yields and selectivity. thalesnano.comresearchgate.net This approach could be adapted for the N-methylation of an appropriate imidazole precursor.

Furthermore, the synthesis of substituted imidazoles, including imidazole carboxylic acids, has been successfully demonstrated in continuous flow systems. acs.orgacs.org These processes often involve the high-temperature reaction of precursors in stainless steel coil reactors, allowing for rapid heating and precise temperature control, which can lead to high purity products with short reaction times. acs.org For example, a continuous flow synthesis of 1H-4-substituted imidazoles has been developed starting from α-bromoacetophenones and carboxylic acids, with the imidazole formation completed within minutes. acs.org

A hypothetical telescoped continuous flow synthesis for a,a,1-Trimethyl-1h-imidazole-2-acetic acid could involve the following sequence:

Imidazole Ring Formation: A flow reactor could be used to synthesize a 2-substituted imidazole precursor.

N-Methylation: The output from the first reactor could be directly fed into a second flow module for N-methylation, potentially using a packed-bed reactor with a suitable catalyst. thalesnano.comresearchgate.net

Side-Chain Introduction and Modification: Subsequent steps to introduce and modify the α,α-dimethylacetic acid moiety at the 2-position could be performed in further integrated flow reactors.

Table 1: Potential Flow Chemistry Approaches for Key Synthetic Steps

| Synthetic Step | Potential Flow Chemistry Method | Key Parameters | Advantages | Analogous Literature |

| Imidazole Ring Synthesis | High-temperature condensation in a coil reactor | Temperature: >150°C, Pressure: ~17 bar, Residence Time: 2-5 min | Rapid reaction, high purity, improved safety | acs.org |

| N-Methylation | Heterogeneous catalysis over a fixed-bed zeolite catalyst | Temperature: 300-390°C, Pressure: 90 bar | High productivity and selectivity, use of green starting materials | thalesnano.comresearchgate.net |

| Multi-step Synthesis | Telescoped multi-reactor system with in-line extraction | Integrated reactors, automated extraction | Reduced manual handling, no isolation of intermediates, improved efficiency | acs.orgnih.govbeilstein-journals.org |

Purification and Isolation Techniques for Research-Grade a,a,1-Trimethyl-1h-imidazole-2-acetic acid

Achieving research-grade purity for a,a,1-Trimethyl-1h-imidazole-2-acetic acid would necessitate the use of one or a combination of several purification techniques. The choice of method would depend on the nature of the impurities present in the crude product.

Crystallization: Recrystallization is a powerful technique for purifying solid compounds. For imidazole carboxylic acids, this typically involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, leading to the formation of pure crystals. The choice of solvent is critical and may require experimentation with various solvent systems, such as water, alcohols, or mixtures with organic solvents like ethyl acetate (B1210297) or benzene. google.comgoogle.com

Acid-Base Extraction: Given the carboxylic acid functionality and the basic nature of the imidazole ring, acid-base extraction is a highly effective purification method. The crude product can be dissolved in an organic solvent and washed with an aqueous basic solution (e.g., sodium bicarbonate) to convert the carboxylic acid into its water-soluble salt. The aqueous layer is then separated, acidified (e.g., with HCl) to precipitate the pure carboxylic acid, which can be collected by filtration. google.comgoogle.com This technique is particularly useful for removing non-acidic impurities.

Chromatography: Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For imidazole derivatives, silica (B1680970) gel is a common stationary phase, and elution is typically performed with a gradient of solvents, such as hexane/ethyl acetate or dichloromethane/isopropanol. google.comgoogle.comgoogle.com High-performance liquid chromatography (HPLC) can be employed for analytical assessment of purity and for preparative purification to achieve very high purity levels. wiley.comnih.gov

Selective Precipitation: The basic nitrogen atom of the imidazole ring allows for the formation of salts with strong acids. This property can be exploited for purification through selective precipitation. google.com By treating a solution of the crude product with a specific acid (e.g., toluenesulfonic acid), the desired imidazole compound may precipitate as a crystalline salt, leaving impurities in the solution. google.com The pure free base can then be regenerated by treatment with a base. This method avoids the need for chromatographic purification and can be advantageous for large-scale production. google.com

Solid-Phase Extraction (SPE): SPE is another chromatographic technique that can be used for purification. It involves passing a solution of the crude product through a solid sorbent that retains either the desired compound or the impurities. For imidazole derivatives, various SPE sorbents can be used, and the technique can be optimized for efficient separation. nih.govnih.gov Molecularly imprinted polymers (MIPs) have also been developed for the selective extraction of imidazole compounds. nih.gov

Table 2: Comparison of Purification Techniques for Research-Grade Imidazole Carboxylic Acids

| Technique | Principle | Typical Solvents/Reagents | Advantages | Considerations | Relevant Literature |

| Recrystallization | Differential solubility of the compound and impurities at different temperatures. | Water, Alcohols, Ethyl Acetate, Benzene | Can yield highly pure crystalline material; scalable. | Requires a suitable solvent system; may not remove all impurities. | google.comgoogle.comgoogle.com |

| Acid-Base Extraction | Separation based on the acidic/basic properties of the compound. | Organic solvents, aqueous NaOH or NaHCO₃, aqueous HCl | Effective for removing neutral or basic/acidic impurities; scalable. | The compound must be stable to pH changes. | google.comgoogle.com |

| Column Chromatography | Differential partitioning between a stationary and a mobile phase. | Silica gel; Hexane/Ethyl Acetate, Dichloromethane/Isopropanol | High resolution for complex mixtures; applicable to a wide range of compounds. | Can be time-consuming and require large solvent volumes; scalability can be an issue. | google.comgoogle.comgoogle.com |

| Selective Precipitation | Formation of an insoluble salt of the target compound. | Strong acids (e.g., toluenesulfonic acid) in an organic solvent. | Avoids chromatography; good for large scale; can yield crystalline products. | Requires a suitable acid to form a crystalline salt; impurities may co-precipitate. | google.com |

| Solid-Phase Extraction (SPE) | Partitioning between a solid sorbent and a liquid phase. | Various sorbents and elution solvents. | Faster than column chromatography; can be automated. | Sorbent capacity may be limited; requires method development. | nih.govnih.gov |

Reactivity and Reaction Mechanisms of A,a,1 Trimethyl 1h Imidazole 2 Acetic Acid

Electrophilic Aromatic Substitution Reactions on the Imidazole (B134444) Ring

The imidazole ring is generally more reactive towards electrophilic attack than other five-membered heterocycles like pyrazole (B372694) or thiazole. globalresearchonline.net Electrophilic substitution typically occurs at the C4 and C5 positions. globalresearchonline.net The outcome of such reactions on a,a,1-Trimethyl-1h-imidazole-2-acetic acid is dictated by the electronic and steric effects of the substituents already present on the ring.

The mechanism for electrophilic aromatic substitution (EAS) involves the attack of an electrophile (E+) on the π-electron system of the imidazole ring to form a resonance-stabilized cationic intermediate, known as a σ-complex or benzenium ion analog. libretexts.org The aromaticity is subsequently restored by the loss of a proton from the carbon atom that was attacked. libretexts.org

For a,a,1-Trimethyl-1h-imidazole-2-acetic acid, two positions are available for substitution: C4 and C5. The regioselectivity (the preference for attack at one position over the other) is determined by the stability of the corresponding σ-complex intermediate. This stability is influenced by the electronic effects of the 1-methyl group, the 2-(a,a-dimethylacetic acid) group, and the pyridine-like nitrogen at position 3.

Attack at C4: The positive charge in the intermediate can be delocalized onto the N3 nitrogen. However, the adjacent C2 position bears a strong electron-withdrawing group (the carboxylic acid), which would destabilize this intermediate.

Attack at C5: The positive charge in the intermediate is further away from the deactivating C2 substituent. The N1-methyl group, being electron-donating, provides activation to the ring, particularly enhancing the nucleophilicity of the C5 position.

Therefore, electrophilic attack is predicted to occur preferentially at the C5 position, as this pathway leads to a more stable cationic intermediate. nih.gov

The rate and feasibility of electrophilic aromatic substitution are heavily influenced by the activating and deactivating nature of the ring's substituents.

1-Methyl Group: This is an electron-donating group (activating) by induction and hyperconjugation. It increases the electron density of the imidazole ring, making it more nucleophilic and thus more reactive towards electrophiles compared to an unsubstituted imidazole.

a,a-Dimethyl Groups: These alkyl groups on the alpha-carbon of the acetic acid moiety primarily exert a steric effect. Their bulkiness can hinder the approach of an electrophile, especially towards the nearby C5 position, although electronic effects generally dominate in determining regioselectivity.

The combination of a strongly deactivating group at C2 and an activating group at N1 results in a complex reactivity profile. While the N1-methyl group activates the ring, the C2-acetic acid group deactivates it. Consequently, forcing conditions (e.g., strong electrophiles, high temperatures) may be required to achieve electrophilic substitution. The directing effects are summarized in the table below.

| Substituent | Position | Electronic Effect | Influence on Reactivity | Directing Preference |

| -CH₃ | N1 | Electron-Donating (Inductive, Hyperconjugation) | Activating | C5 > C4 |

| -C(CH₃)₂COOH | C2 | Electron-Withdrawing (Inductive, Resonance) | Deactivating | Favors meta-like positions (C4/C5) |

| Steric Hindrance | C2 | Bulky group | Hinders attack, especially at C5 | May slightly favor C4 if electrophile is large |

Nucleophilic Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group [-C(CH₃)₂COOH] is the primary site for nucleophilic reactions. These reactions typically involve the activation of the carboxyl group to make the carbonyl carbon more electrophilic.

Esterification: The conversion of a,a,1-Trimethyl-1h-imidazole-2-acetic acid to its corresponding ester can be achieved through several standard methods. One common approach is Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄). However, given the presence of the basic imidazole ring which would be protonated, this method may require careful pH control. A more versatile method involves the initial conversion of the carboxylic acid into a more reactive intermediate, such as an acyl chloride (using thionyl chloride, SOCl₂) or an anhydride (B1165640). This activated intermediate is then readily attacked by an alcohol to form the ester. nih.gov

Amidation: Similar to esterification, amidation requires the activation of the carboxylic acid. The use of peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) is a common and effective strategy. DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an amine, leading to the formation of the corresponding amide and dicyclohexylurea (DCU) as a byproduct. nih.gov

Decarboxylation is the removal of the carboxyl group, releasing carbon dioxide (CO₂). Imidazole-2-carboxylic acids are known to undergo decarboxylation, often upon heating. chemicalbook.com The mechanism involves the formation of a carbanionic intermediate (or a zwitterionic ylide) at the C2 position after the loss of CO₂. The stability of this intermediate is crucial for the reaction to proceed.

The C2 carbanion of an imidazole ring is stabilized by the adjacent nitrogen atoms through resonance, which can accommodate the negative charge. This stabilization facilitates the decarboxylation process compared to carboxylic acids where the resulting carbanion is less stable. The reaction conditions can significantly influence the outcome. For instance, studies on related imidazole dicarboxylic acids have shown that heating in different solvents, such as acetic anhydride or N,N-dimethylformamide (DMF), can lead to selective decarboxylation at different positions, suggesting that the reaction medium plays a key role in the mechanism. oup.com For a,a,1-Trimethyl-1h-imidazole-2-acetic acid, heating in a high-boiling point solvent is the most likely condition to induce decarboxylation.

| Reaction | Reagents/Conditions | Intermediate | Product |

| Esterification | R'OH, Acid Catalyst (e.g., H₂SO₄) | Protonated Carbonyl | Ester |

| 1. SOCl₂ 2. R'OH | Acyl Chloride | Ester | |

| Amidation | R'NH₂, DCC | O-acylisourea | Amide |

| Decarboxylation | Heat (Δ) | C2-Carbanion/Ylide | 1,2,a,a-Tetramethyl-1H-imidazole |

Acid-Base Chemistry and Tautomerism Studies

The structure of a,a,1-Trimethyl-1h-imidazole-2-acetic acid contains both an acidic functional group (carboxylic acid) and a basic functional group (the imidazole ring), making it an amphoteric molecule.

The carboxylic acid proton is the most acidic, with an estimated pKa value in the range of 2-4. The pyridine-like nitrogen at the N3 position is basic and can be protonated. The pKa of the resulting imidazolium (B1220033) conjugate acid is typically in the range of 6-7 for N-alkylated imidazoles. nih.gov The acid-base equilibria can be described by the protonation and deprotonation at these two sites. researchgate.net

A key structural feature of a,a,1-Trimethyl-1h-imidazole-2-acetic acid is the methyl group on the N1 nitrogen. In unsubstituted or N-H imidazoles, prototropic tautomerism occurs, where the proton on one nitrogen atom can migrate to the other, resulting in two distinct but rapidly interconverting tautomeric forms (e.g., 4-substituted and 5-substituted isomers becoming equivalent). youtube.com However, the presence of the N1-methyl group in a,a,1-Trimethyl-1h-imidazole-2-acetic acid "locks" the ring system into a single tautomeric form. This lack of tautomerism simplifies its reactivity and spectroscopic analysis, as it eliminates the possibility of isomeric products arising from reactions on different tautomers. researchgate.netmdpi.com

| Functional Group | Property | pKa (estimated) | Relevant Species |

| Carboxylic Acid (-COOH) | Acidic | 2-4 | Carboxylate (-COO⁻) |

| Imidazole N3 Atom | Basic | 6-7 (for conjugate acid) | Imidazolium Cation |

Protonation Equilibria of the Imidazole Nitrogen

The imidazole ring contains two nitrogen atoms, one of which (N-1) is methylated and thus quaternized, while the other (N-3) possesses a lone pair of electrons and can act as a Brønsted-Lowry base. The basicity of this nitrogen is a key factor in the compound's behavior in solution. Protonation at the N-3 position would result in the formation of an imidazolium cation.

The equilibrium for this protonation can be represented as follows:

The position of this equilibrium is quantified by the pKa of the conjugate acid. While no experimental pKa value is available for a,a,1-Trimethyl-1h-imidazole-2-acetic acid, the pKa of related imidazole-containing compounds can provide an estimate. For instance, the pKa of the imidazolium ion in histidine is approximately 6.0. The electronic effect of the substituents on the imidazole ring of the target compound would influence its precise pKa value.

A comparative analysis of the protonation equilibria for similar imidazole derivatives is presented in the table below, based on general chemical principles.

| Compound | Approximate pKa of Imidazolium Ion | Factors Influencing Basicity |

| Imidazole | ~7.0 | Unsubstituted ring |

| Histidine | ~6.0 | Electron-withdrawing effect of the amino acid backbone |

| 1-Methylimidazole (B24206) | ~7.4 | Electron-donating effect of the methyl group |

| a,a,1-Trimethyl-1h-imidazole-2-acetic acid | Estimated ~6.5-7.5 | Combination of electron-donating methyl groups and the potentially electron-withdrawing acetic acid group. |

Note: The pKa values are approximate and for illustrative purposes. The estimated value for the target compound is a projection based on substituent effects.

Investigation of Tautomeric Forms in Solution

Prototropic tautomerism is a characteristic feature of imidazoles with a hydrogen atom on one of the ring nitrogens. researchgate.netresearchgate.net However, in a,a,1-Trimethyl-1h-imidazole-2-acetic acid, the N-1 position is substituted with a methyl group, and the N-3 position is the site of protonation. Therefore, the typical N-H tautomerism observed in unsubstituted imidazoles is not possible for the neutral form of this molecule.

Tautomerism could potentially occur in the protonated form, involving the migration of the proton between the N-3 nitrogen and the carboxylate oxygen. This would establish an equilibrium between the N-protonated carboxylic acid form and a zwitterionic form where the imidazole ring is protonated and the carboxylic acid is deprotonated. The predominant form in solution would depend on the solvent polarity and pH.

Redox Chemistry of a,a,1-Trimethyl-1h-imidazole-2-acetic acid

The redox chemistry of imidazoles is an area of active research, particularly in the context of biological systems and materials science. researchgate.net

Oxidation Pathways and Products

The imidazole ring is generally considered to be relatively resistant to oxidation. However, under strong oxidizing conditions, degradation of the ring can occur. For substituted imidazoles, oxidation often targets the substituents. In the case of a,a,1-Trimethyl-1h-imidazole-2-acetic acid, the methyl groups and the acetic acid side chain could be susceptible to oxidation.

For example, oxidation of a methyl group on an imidazole ring can lead to the formation of a carboxylic acid. researchgate.net However, the N-1 methyl group is likely to be more resistant to oxidation than a C-methyl group. The acetic acid side chain could potentially undergo oxidative decarboxylation under certain conditions.

Reduction Methodologies and Mechanistic Insights

The imidazole ring is generally resistant to catalytic hydrogenation under standard conditions. Reduction of the carboxylic acid group to an alcohol is a more plausible transformation. This can typically be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). The mechanism would involve the formation of an aluminum-alkoxide intermediate followed by hydrolysis to yield the corresponding alcohol.

Thermal and Photochemical Reactivity

The stability of imidazole derivatives under thermal and photochemical stress is relevant to their application and persistence. ntnu.noresearchgate.net

Degradation Pathways under Elevated Temperatures

Imidazole-based compounds generally exhibit high thermal stability. ntnu.no Thermal degradation of a,a,1-Trimethyl-1h-imidazole-2-acetic acid would likely involve the decomposition of the acetic acid side chain. Decarboxylation is a common thermal degradation pathway for carboxylic acids, which would lead to the formation of a,a,1,2-tetramethyl-1H-imidazole and carbon dioxide.

The stability of the imidazole ring itself suggests that higher temperatures would be required for its fragmentation. Studies on the thermal decomposition of related ionic liquids containing imidazolium cations have shown that decomposition pathways can include S_N2 and E2 reactions involving the alkyl substituents on the nitrogen atoms. chemrxiv.org

Photoreactivity and Photolysis Studies

The study of the photoreactivity and photolysis of α,α,1-trimethyl-1H-imidazole-2-acetic acid is crucial for understanding its stability and potential degradation pathways under the influence of light. While specific research on this particular substituted imidazole derivative is not extensively detailed in publicly available literature, the photochemical behavior of the core imidazole ring system provides a foundational understanding. The imidazole chromophore is known to absorb in the ultraviolet region and can undergo various photochemical transformations.

Research into the photolysis of the parent imidazole molecule in the gas phase has revealed detailed fragmentation dynamics following UV excitation. researchgate.netnih.gov These studies utilize techniques such as H Rydberg atom photofragment translational spectroscopy to investigate the energy release and decay pathways. nih.gov

Upon excitation in the near-ultraviolet range (210-240 nm), imidazole undergoes N-H bond cleavage. nih.gov The process is initiated by the absorption of a photon, which promotes the molecule to an electronically excited state. For imidazole, two key excited states are involved: the 1(πσ) and the 1(ππ) states. researchgate.netnih.gov Excitation at longer wavelengths within this range tends to populate the 1(πσ*) state directly, which is dissociative along the N-H bond coordinate. nih.gov This leads to the formation of an imidazolyl radical and a hydrogen atom.

At shorter wavelengths (≤220 nm), absorption predominantly populates the higher-energy 1(ππ) state. nih.gov Molecules in this state can then undergo a rapid internal conversion to the dissociative 1(πσ) state, leading to fragmentation. nih.gov Alternatively, they can decay via internal conversion to a highly vibrationally excited ground state, which then decomposes statistically. researchgate.netnih.gov

The energy distribution in the photofragments provides insight into the dissociation mechanism. Studies on imidazole have shown that the resulting imidazolyl radical is often formed with specific vibrational modes excited, particularly in-plane stretching vibrations. nih.gov This selective energy disposal is a hallmark of a direct dissociation process on the excited state potential energy surface. nih.gov

While these findings pertain to the unsubstituted imidazole, they suggest that the core photoreactivity of α,α,1-trimethyl-1H-imidazole-2-acetic acid will be governed by the electronic transitions of the imidazole ring. The substituents (two methyl groups on the α-carbon and one N-methyl group) would preclude direct N-H cleavage but could introduce other photochemical pathways, such as C-C bond cleavage or reactions involving the carboxylic acid group, although specific studies on these pathways are not available. The presence of the N-methyl group would also alter the energy of the relevant excited states compared to the parent imidazole.

The table below summarizes the key findings from the photolysis studies of the parent imidazole molecule, which serves as a model for the potential photoreactivity of its derivatives.

| Excitation Wavelength (λphot) | Predominant Excited State | Observed Primary Process | Key Photofragments |

| > 220 nm | 1(πσ) | Direct N-H bond dissociation | Imidazolyl radical, H atom |

| ≤ 220 nm | 1(ππ) | Internal conversion to 1(πσ*) or ground state | Imidazolyl radical, H atom |

This table is based on data for the parent imidazole molecule and is intended to provide a foundational understanding of the potential photoreactivity of the imidazole chromophore within α,α,1-trimethyl-1H-imidazole-2-acetic acid.

Derivatives and Analogues of A,a,1 Trimethyl 1h Imidazole 2 Acetic Acid in Academic Research

Synthesis of Structurally Modified Imidazole-2-acetic Acid Derivatives

The synthesis of derivatives of imidazole-2-acetic acid is a significant area of research, aiming to create new chemical entities with unique properties. Methodologies often involve multi-step reaction sequences starting from commercially available materials. mdpi.com

The imidazole (B134444) ring is susceptible to both electrophilic and nucleophilic attacks, allowing for a range of substitution reactions. nih.gov The introduction of various alkyl and aryl groups onto the imidazole core is a primary strategy for creating structural diversity.

N-Arylation and N-Alkylation: The nitrogen atoms of the imidazole ring can be functionalized through N-arylation or N-alkylation. Copper-catalyzed N-arylation reactions, for example, allow for the coupling of imidazoles with aryl iodides, bromides, or arylboronic acids under relatively mild conditions. nih.govorganic-chemistry.org These methods offer pathways to introduce a wide array of substituted and unsubstituted aryl groups at the N-1 position. Similarly, N-alkylation can be achieved to introduce various alkyl chains.

C-H Arylation and Alkenylation: Direct C-H functionalization has emerged as a powerful tool for modifying the carbon framework of the imidazole ring. Nickel-catalyzed cross-coupling reactions enable the direct arylation and alkenylation of the C-H bonds of imidazoles. nih.govnagoya-u.ac.jp These methods can be regioselective, with studies showing that palladium catalysis can be tuned to favor arylation at the C-2 or C-5 positions, depending on the reaction conditions. nih.gov Such techniques allow for the introduction of phenyl, substituted phenyl, and various alkenyl groups, significantly expanding the chemical space of accessible derivatives.

Common synthetic strategies for imidazole ring construction, which can be adapted to produce substituted derivatives, include the Debus, Radiszewski, and Wallach syntheses. derpharmachemica.com For instance, the condensation of α-haloketones with amidines is a widely used method for forming the imidazole core. mdpi.comderpharmachemica.com

The carboxylic acid moiety of a,a,1-Trimethyl-1h-imidazole-2-acetic acid is a key site for chemical modification, allowing for the synthesis of esters, amides, and other functional group transformations.

Esterification and Amidation: The carboxylic acid can be converted to its corresponding methyl or tert-butyl ester. For example, imidazol-1-yl-acetic acid tert-butyl ester can be synthesized via the N-alkylation of imidazole with tert-butyl chloroacetate. nih.gov These esters can then serve as intermediates for further modifications, such as conversion to amides by reacting with amines. nih.govnih.gov

Reduction: The carboxylic acid group can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride. smolecule.com This transformation opens up another avenue for derivatization through reactions characteristic of alcohols.

Exploration of Bioisosteric Replacements in Research Analogues

Bioisosteric replacement is a key strategy in medicinal chemistry used to enhance a molecule's properties by substituting a functional group with another that has similar physicochemical characteristics. openaccessjournals.com For derivatives of a,a,1-Trimethyl-1h-imidazole-2-acetic acid, research has focused on replacing the carboxylic acid group and its derived amide functionalities.

The primary goal of replacing a carboxylic acid is often to improve metabolic stability, cell permeability, and oral bioavailability while maintaining the key interactions necessary for biological activity. drughunter.com

Carboxylic Acid Bioisosteres: A variety of acidic heterocycles are commonly employed as bioisosteres for the carboxylic acid moiety.

Tetrazoles: The 1H-tetrazole ring is a classic bioisostere for a carboxylic acid, possessing a similar pKa and steric profile. cambridgemedchemconsulting.com

Oxadiazoles and Thiadiazoles: Heterocycles such as 5-oxo-1,2,4-oxadiazoles and related thiadiazoles are also effective replacements. openaccessjournals.comdrughunter.com These groups are generally more lipophilic than tetrazoles, which can lead to improved pharmacokinetic properties. drughunter.com

Acyl Sulfonamides: These groups can mimic the acidity of carboxylic acids and offer the potential for additional hydrogen bonding interactions, which can lead to increased potency. drughunter.com

Amide and Ester Bioisosteres: Since the carboxylic acid can be readily converted to an amide or ester, bioisosteres for these groups are also highly relevant.

Heterocyclic Rings: Five-membered aromatic rings are frequently used to replace amide bonds. Common examples include 1,2,3-triazoles, 1,2,4-oxadiazoles, and 1,3,4-oxadiazoles. drughunter.comnih.gov These rings can mimic the planar geometry and dipole moment of an amide bond while offering greater metabolic stability. nih.gov In one study, a methyl ester was successfully replaced with a 1,2,4-oxadiazole. nih.gov

The choice of a specific bioisostere is highly context-dependent, and successful replacement often requires empirical testing to achieve the desired balance of properties. drughunter.com

Mechanistic Studies of Derivative Reactivity in Model Systems

Understanding the reaction mechanisms of imidazole derivatives is crucial for designing efficient syntheses and predicting their chemical behavior. Academic research employs both experimental and computational methods to elucidate these pathways.

Formation and Fragmentation Pathways: Mechanistic studies have investigated the pathways through which imidazole derivatives are formed. For example, the thermolysis of N-arylbenzamidoximes has been studied to understand the fragmentation pathways that lead to the formation of substituted imidazoles. researchgate.net

Computational and Theoretical Studies: Density Functional Theory (DFT) calculations are a powerful tool for investigating reaction mechanisms and the electronic properties of molecules. tandfonline.com Such theoretical studies can be used to determine the structure and electronic properties of reactants and catalysts, helping to predict the most plausible reaction pathway. tandfonline.com

Electrochemical and Reactivity Studies: The reactivity of the imidazole ring can be probed using various techniques. Studies have examined the deprotonation of different imidazole derivatives in solution and calculated Gibbs free energy diagrams for reactions like acetylene (B1199291) semihydrogenation catalyzed by imidazole-based systems. researchgate.net These investigations provide insight into how substituents on the imidazole ring influence its electronic properties and catalytic activity. researchgate.net The amphoteric nature of the imidazole ring, allowing it to act as both an acid and a base, makes it susceptible to a wide range of reactions. nih.gov

Application of Derivatives in Advanced Organic Synthesis as Building Blocks

Derivatives of a,a,1-Trimethyl-1h-imidazole-2-acetic acid serve as versatile building blocks in the synthesis of more complex molecules for various applications. smolecule.comchemimpex.com The imidazole core is considered a "privileged structure" in medicinal chemistry due to its presence in numerous bioactive compounds and its ability to engage in various biological interactions. nih.gov

Synthesis of Bioactive Molecules: Imidazole-2-acetic acid and its analogues are used as intermediates or starting materials in the synthesis of compounds with potential pharmaceutical applications. chemimpex.comontosight.ai The imidazole moiety is a key component of many natural products and drugs, exhibiting a wide range of biological activities. nih.govnih.gov

Coordination Chemistry and Catalysis: The nitrogen atoms in the imidazole ring can coordinate with metal ions, making these derivatives useful as ligands in the synthesis of metal complexes. These complexes can have applications in catalysis and materials science. ontosight.ai

Supramolecular Chemistry and Crystal Engineering: Imidazole-containing molecules have been designed and synthesized as novel building blocks for creating larger, ordered structures. For instance, oligo(imidazole)s have been developed for applications in crystal engineering and the construction of supramolecules through hydrogen-bonding networks. rsc.org

The stability and compatibility of the imidazole-acetic acid scaffold with a variety of reaction conditions make it a valuable component in complex, multi-step synthetic pathways aimed at discovering new materials and therapeutic agents. chemimpex.com

Advanced Analytical Methodologies for Characterization in Research Settings

Spectroscopic Techniques for Structural Elucidation beyond Basic Identification

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of a,a,1-Trimethyl-1h-imidazole-2-acetic acid. Beyond simple 1D proton (¹H) and carbon-13 (¹³C) spectra that confirm the connectivity of atoms, advanced 2D NMR techniques are employed to investigate the molecule's spatial arrangement and conformational preferences.

Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the through-space proximity of protons. For instance, NOESY experiments could reveal correlations between the methyl protons on the imidazole (B134444) ring and the protons of the gem-dimethyl group at the alpha-position, providing insights into the preferred rotational conformation around the C2-acetic acid bond. The analysis of ¹H-¹H coupling constants can also provide information about the dihedral angles within the molecule's structure. acs.orgresearchgate.netmdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for a,a,1-Trimethyl-1h-imidazole-2-acetic acid in CDCl₃ Predicted values are based on standard chemical shift increments and data from similar imidazole derivatives. mdpi.comresearchgate.netacs.orghmdb.carsc.org

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Imidazole H-4 | ~7.0-7.2 (s) | ~120-122 |

| Imidazole H-5 | ~6.8-7.0 (s) | ~127-129 |

| N-CH₃ | ~3.6-3.8 (s, 3H) | ~33-35 |

| C(CH₃)₂ | ~1.6-1.8 (s, 6H) | ~45-47 |

| C(CH₃)₂ | - | ~25-27 |

| COOH | ~10-12 (br s, 1H) | ~175-178 |

| Imidazole C-2 | - | ~145-148 |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a,a,1-Trimethyl-1h-imidazole-2-acetic acid. These methods are particularly useful for confirming the presence of the carboxylic acid and the substituted imidazole ring, as well as for monitoring the progress of reactions during its synthesis. researchgate.netnih.govresearchgate.net

IR spectroscopy is sensitive to polar bonds and typically shows a strong, broad absorption for the O-H stretch of the carboxylic acid group (around 2500-3300 cm⁻¹) and a sharp, intense absorption for the C=O stretch (around 1700-1730 cm⁻¹). The imidazole ring exhibits characteristic C=N and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. mdpi.commdpi.com

Raman spectroscopy, which is sensitive to non-polar bonds and symmetric vibrations, provides complementary information. The symmetric vibrations of the imidazole ring are often more distinct in the Raman spectrum. researchgate.netnih.gov This technique can be used in situ to monitor reaction kinetics without the need for sample extraction, for example, by tracking the disappearance of a reactant's characteristic peak or the appearance of a product's peak.

Table 2: Characteristic Vibrational Frequencies for a,a,1-Trimethyl-1h-imidazole-2-acetic acid Frequencies are typical ranges for the specified functional groups. nih.govmdpi.comresearchgate.net

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Signal |

| Carboxylic Acid | O-H Stretch | 2500-3300 (Broad) | Weak |

| Carboxylic Acid | C=O Stretch | 1700-1730 (Strong) | Moderate |

| Imidazole Ring | C=C, C=N Stretches | 1400-1600 (Multiple Bands) | Strong |

| Imidazole Ring | Ring Breathing/Deformation | 1000-1300 | Strong |

| Alkyl Groups | C-H Stretch | 2850-3000 | Moderate |

| Alkyl Groups | C-H Bend | 1350-1470 | Weak |

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a,a,1-Trimethyl-1h-imidazole-2-acetic acid and to elucidate its structure through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental composition and confirming the molecular formula (C₈H₁₂N₂O₂). acs.org

When coupled with techniques like electrospray ionization (ESI), the molecule can be ionized softly, often yielding a prominent protonated molecular ion [M+H]⁺ at m/z 169.1. By inducing fragmentation (MS/MS), a characteristic pattern emerges that can be used for structural confirmation. A primary fragmentation pathway would likely involve the loss of the carboxylic acid group (as CO₂ and H₂O) or cleavage of the acetic acid side chain. The identification of impurities, even at trace levels, is a critical application of MS, often performed in conjunction with a chromatographic separation technique like LC-MS. biomedres.usrroij.comijbpas.comijprajournal.com

Table 3: Predicted Mass Spectrometry Fragments for [a,a,1-Trimethyl-1h-imidazole-2-acetic acid + H]⁺ Fragmentation is based on common fragmentation rules for carboxylic acids and imidazole compounds. researchgate.netresearchgate.netmiamioh.edu

| Fragment Description | Proposed Structure | Predicted m/z |

| [M+H]⁺ | C₈H₁₃N₂O₂⁺ | 169.1 |

| [M+H - H₂O]⁺ | Loss of water | 151.1 |

| [M+H - CO₂]⁺ | Decarboxylation | 125.1 |

| [M+H - COOH]⁺ | Loss of carboxyl radical | 124.1 |

| [C(CH₃)₂COOH]⁺ | Alpha-cleavage | 87.1 |

| [Imidazole-CH₂]⁺ fragment | Cleavage of side chain | 95.1 |

Chromatographic Methods for Purity Assessment and Reaction Mixture Analysis

Chromatography is essential for separating a,a,1-Trimethyl-1h-imidazole-2-acetic acid from impurities, starting materials, and byproducts. Both liquid and gas chromatography are utilized, each offering distinct advantages for purity assessment and quantitative analysis in research settings.

High-Performance Liquid Chromatography (HPLC) is the predominant method for determining the purity and quantifying the concentration of a,a,1-Trimethyl-1h-imidazole-2-acetic acid in research samples. Due to the compound's polarity and the presence of the carboxylic acid group, reversed-phase HPLC is the most common approach. ijprajournal.comnih.gov

A typical method would employ a C18 or C8 stationary phase with a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer or water with formic acid to suppress ionization of the carboxyl group) and an organic modifier like acetonitrile or methanol. nih.govresearchgate.netnih.gov Detection is commonly achieved using a UV detector, as the imidazole ring possesses a chromophore that absorbs UV light (typically around 210-230 nm). By creating a calibration curve with standards of known concentration, the exact amount of the compound in a sample can be accurately determined. sielc.com

Table 4: Example HPLC Method for a,a,1-Trimethyl-1h-imidazole-2-acetic acid This represents a typical starting point for method development. sielc.comwiley.com

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% B to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | Dependent on exact conditions, typically 3-7 minutes |

Gas Chromatography (GC) is used for the analysis of volatile and thermally stable compounds. a,a,1-Trimethyl-1h-imidazole-2-acetic acid, being a carboxylic acid with a relatively high boiling point and polarity, is not directly suitable for GC analysis. It would exhibit poor peak shape and potential decomposition in the hot injector and column. gcms.cz

Therefore, derivatization is required to convert the polar carboxylic acid and the N-H of the imidazole (if not N-methylated) into more volatile and thermally stable functional groups. researchgate.net A common derivatization strategy is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to convert the acidic proton into a trimethylsilyl (TMS) ester. researchgate.nettcichemicals.com Another approach is esterification, for example, reacting the carboxylic acid with methanol or another alcohol to form a methyl ester. Once derivatized, the compound can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification of the analyte and any volatile impurities. nih.govnih.gov

Table 5: Derivatization and GC Analysis of a,a,1-Trimethyl-1h-imidazole-2-acetic acid

| Step | Description |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS catalyst |

| Reaction | The active proton of the carboxylic acid is replaced by a -Si(CH₃)₃ group. |

| GC Column | DB-5 or similar non-polar capillary column (e.g., 30 m x 0.25 mm) |

| Carrier Gas | Helium or Hydrogen |

| Temperature Program | Start at 100°C, ramp to 280°C at 10°C/min |

| Injector Temperature | 250°C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

X-Ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

This analysis would reveal critical structural parameters. For instance, the planarity of the imidazole ring, the torsion angles of the acetic acid side chain relative to the ring, and the specific bond distances within the molecule would be accurately measured. Such data is fundamental for understanding the molecule's steric and electronic properties.

Furthermore, X-ray crystallography provides invaluable insights into the intermolecular interactions that govern the crystal packing. These interactions can include hydrogen bonding, dipole-dipole interactions, and van der Waals forces. In the case of a,a,1-Trimethyl-1h-imidazole-2-acetic acid, the carboxylic acid moiety is a prime candidate for forming strong hydrogen bonds, potentially leading to the formation of dimers or extended networks within the crystal lattice. The nature and geometry of these intermolecular interactions are critical for understanding the compound's physical properties, such as melting point, solubility, and polymorphism.

A hypothetical table of crystallographic data for a,a,1-Trimethyl-1h-imidazole-2-acetic acid is presented below to illustrate the type of information that would be obtained from such an analysis.

| Parameter |

Note: The data in this table is hypothetical and serves as an example of the parameters determined through X-ray crystallography.

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Analysis of Chiral Derivatives

While a,a,1-Trimethyl-1h-imidazole-2-acetic acid itself is achiral, the introduction of a chiral center, for instance by derivatization at the carboxylic acid group with a chiral alcohol, would necessitate methods to determine the absolute configuration and study the stereochemical properties of the resulting diastereomers or enantiomers. Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is exceptionally suited for this purpose.

These techniques measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light by a chiral molecule. The resulting spectra are highly sensitive to the three-dimensional arrangement of atoms around the chiral center.

For a chiral derivative of a,a,1-Trimethyl-1h-imidazole-2-acetic acid, the CD spectrum would exhibit characteristic positive or negative bands (Cotton effects) corresponding to electronic transitions within the molecule's chromophores, such as the imidazole ring. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the stereocenter.

By comparing the experimental CD spectrum with that predicted by quantum chemical calculations, the absolute configuration of the chiral derivative can be confidently assigned. ORD, a complementary technique, measures the change in optical rotation as a function of wavelength and can also be used to determine absolute configuration and study conformational equilibria in solution.

The following table illustrates hypothetical chiroptical data for a chiral derivative of a,a,1-Trimethyl-1h-imidazole-2-acetic acid.

| Technique |

Note: The data in this table is hypothetical and for illustrative purposes for a chiral derivative.

Computational Chemistry and Theoretical Studies of A,a,1 Trimethyl 1h Imidazole 2 Acetic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in understanding the electronic structure and predicting the reactivity of molecules. These methods, rooted in quantum mechanics, provide insights into molecular geometries, electronic properties, and reaction energetics.

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It is particularly useful for studying reaction mechanisms and predicting the thermodynamic and kinetic parameters of chemical reactions.

In a study on the gas-phase thermal tautomerization of imidazole-4-acetic acid and imidazole-5-acetic acid, DFT calculations were employed to explore the reaction pathways. mdpi.com The study utilized the B3LYP, CAM-B3LYP, and ωB97XD functionals with 6-311++G** and aug-cc-pvdz basis sets to monitor the tautomerization process. mdpi.com The calculations revealed that the tautomerization proceeds through two transition states and an intermediate. mdpi.com The inclusion of long-range and dispersion corrections in the functionals was found to be important for accurate predictions of the geometrical parameters and thermodynamic functions. mdpi.com

The energy difference (ΔE) between the tautomers, imidazole-4-acetic acid and imidazole-5-acetic acid, was found to be in the range of 0.750–0.877 kcal/mol across the different levels of theory, with imidazole-4-acetic acid being the more stable tautomer. mdpi.com This is in good agreement with similar calculations on nitro-imidazole tautomers. mdpi.com

Table 1: Calculated Thermodynamic Parameters for the Tautomerization of Imidazole-4-acetic Acid to Imidazole-5-acetic Acid

| Level of Theory | ΔE (kcal/mol) | ΔH (kcal/mol) | ΔG (kcal/mol) |

|---|---|---|---|

| B3LYP/6-311++G | 0.854 | 0.829 | 0.832 |

| CAM-B3LYP/6-311++G | 0.750 | 0.725 | 0.729 |

| ωB97XD/6-311++G** | 0.877 | 0.852 | 0.855 |

Ab Initio Methods for Spectroscopic Parameter Prediction

Ab initio methods are another class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods are often used to predict spectroscopic parameters such as NMR and IR spectra.

For imidazole (B134444) derivatives, DFT calculations have been shown to accurately predict spectroscopic data. For instance, in a study of newly synthesized imidazole derivatives, the calculated 1H and 13C NMR chemical shifts, as well as IR vibrational frequencies, showed good agreement with experimental data. nih.gov Such calculations are crucial for the structural elucidation of new compounds. The study on imidazole-acetic acid tautomers also reported optimized bond lengths and angles that were in good agreement with crystallographic data, further validating the computational approach. mdpi.com

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. These simulations can provide insights into conformational changes, solvation effects, and the interactions between molecules.

For imidazole-based compounds, MD simulations have been used to investigate their stability and interactions in biological systems. For example, in a study of imidazole derivatives as potential inhibitors of cyclooxygenase-2 (COX-2), MD simulations were performed to analyze the stability of the protein-ligand complexes. nih.gov The simulations provided information on the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), radius of gyration (Rg), and solvent accessible surface area (SASA), all of which are important for understanding the conformational stability and binding of the ligand. nih.gov In another study, MD simulations were used to understand the role of acetic acid in facilitating proton transport through a photoresponsive channel by coordinating water arrays. acs.org

Prediction of pKa Values and Tautomeric Preferences through Computational Models

The pKa of a molecule is a critical parameter that influences its pharmacokinetic and pharmacodynamic properties. Computational methods can be used to predict pKa values, which is particularly useful in drug discovery and development.

DFT calculations have been successfully used to predict the pKa of the imidazole ring in various environments. A study on the pKa of imidazole in Cu(II) complexes demonstrated that the pKa of imidazole decreases significantly upon coordination to the metal ion. nih.gov The calculations were performed using the B3LYP and MPWB1K functionals, and the results showed a decrease of 2 to 7 pKa units depending on the number of imidazole rings in the coordination sphere. nih.gov This highlights the profound effect of the chemical environment on the acidity of the imidazole ring.

The tautomeric preference of imidazole derivatives can also be investigated using computational models. As discussed in section 6.1.1, DFT calculations on imidazole-acetic acid showed a clear preference for the imidazole-4-acetic acid tautomer over the imidazole-5-acetic acid tautomer. mdpi.com

Ligand-Protein Docking Simulations at a Theoretical Level (Non-Clinical)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a ligand to a protein target.

Investigation of Binding Modes with Model Receptors

For imidazole-containing compounds, molecular docking studies have been instrumental in identifying potential biological targets and elucidating binding interactions. In a study of imidazole derivatives as antimicrobial agents, molecular docking was used to investigate their binding to the active site of glucosamine-fructose-6-phosphate amidotransferase. researchgate.net The results indicated that the synthesized compounds had a good affinity for the active pocket, suggesting they could act as inhibitors of this enzyme. researchgate.net Similarly, docking studies on imidazole derivatives as COX-2 inhibitors revealed key interactions with amino acid residues in the active site, providing a rationale for their inhibitory activity. nih.gov

Biochemical Interactions and Molecular Mechanisms of A,a,1 Trimethyl 1h Imidazole 2 Acetic Acid in Model Systems

Investigation of Molecular Recognition by Model Biological Macromolecules (e.g., Enzymes, Receptors)

There is no available research detailing the interaction of a,a,1-Trimethyl-1h-imidazole-2-acetic acid with biological macromolecules.

Kinetic and Thermodynamic Studies of Binding in vitro

No kinetic or thermodynamic data, such as binding affinity (Kd), association rate constants (kon), or dissociation rate constants (koff), have been published for the binding of a,a,1-Trimethyl-1h-imidazole-2-acetic acid to any enzyme or receptor.

Elucidation of Specific Recognition Motifs

Without binding studies, the specific amino acid residues or structural motifs within a biological macromolecule that would be involved in recognizing a,a,1-Trimethyl-1h-imidazole-2-acetic acid remain unidentified.

Participation in Hypothetical Biochemical Pathways

There is no published evidence to suggest the participation of a,a,1-Trimethyl-1h-imidazole-2-acetic acid in any established or hypothetical biochemical pathways.

Enzyme Substrate Mimicry Studies in Cell-Free Systems

No studies have been conducted to investigate whether a,a,1-Trimethyl-1h-imidazole-2-acetic acid can act as a mimic for natural enzyme substrates in cell-free assays.

Role as a Precursor or Metabolite in Simplified Biological Models

The metabolic fate of a,a,1-Trimethyl-1h-imidazole-2-acetic acid, including its potential role as a precursor to or a metabolite of other biologically relevant molecules, has not been explored in any simplified biological models.

Modulatory Effects on Enzyme Activity in vitro (Non-Clinical)

There are no reports in the scientific literature describing the modulatory effects (i.e., inhibition or activation) of a,a,1-Trimethyl-1h-imidazole-2-acetic acid on the activity of any enzyme in in vitro settings.

Inhibition and Activation Mechanisms in Recombinant Protein Systems

Research into imidazole-acetic acid derivatives has prominently featured their role as modulators of recombinant human Insulin-Degrading Enzyme (IDE), a zinc metalloprotease implicated in the clearance of key peptides like insulin and amyloid-β. nih.govnih.gov Studies on a series of imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids reveal a sophisticated inhibition mechanism. These compounds have been identified as dual binders, interacting with two distinct sites within the IDE structure. nih.govnih.gov

Co-crystallization studies with recombinant human IDE have shown that these inhibitors can occupy both a permanent exosite and the conformational catalytic site. nih.gov The binding to the exosite, which is approximately 30 Å away from the catalytic zinc ion, is a critical initial step. nih.gov This interaction is thought to induce or stabilize a conformational change in the enzyme, which in turn influences substrate binding and catalysis at the primary active site. nih.gov

The inhibition mechanism is described as partial and competitive. nih.gov The dual-binding nature means the inhibitor does not simply block the active site but modulates the enzyme's function in a more complex manner. For instance, some analogues have been shown to selectively inhibit the degradation of amyloid-β over insulin, suggesting that the inhibitor's interaction can be substrate-dependent. nih.gov The imidazole (B134444) ring itself is crucial for this activity; its replacement with other moieties such as phenyl or indole groups has been shown to be detrimental to the inhibitory effect. nih.gov This highlights the importance of the specific electronic and structural contributions of the imidazole group in mediating the interaction with the recombinant protein.

The general mechanism for many imidazole derivatives involves interaction with key residues in the enzyme's active site. For example, studies on other enzymes have shown that the imidazole moiety can act as a partial competitive inhibitor by binding within the active site and reducing the enzyme's affinity for its substrate. nih.gov

Structure-Activity Relationships in Enzyme Binding Studies

The development of potent enzyme inhibitors relies heavily on understanding the relationship between a molecule's structure and its biological activity (SAR). For the imidazole-acetic acid analogues targeting Insulin-Degrading Enzyme (IDE), several key structural features have been identified as critical for potent inhibition. nih.govnih.gov

A comprehensive SAR study involving the synthesis and analysis of numerous analogues has established that three primary components are essential for activity: the carboxylic acid, the imidazole ring, and a tertiary amine. nih.gov

The Imidazole Ring: The imidazole moiety plays a vital role in binding. X-ray crystallography has revealed that the imidazole ring forms specific hydrogen bonds with amino acid residues at both the exosite and the catalytic site of IDE. nih.gov Its replacement with other aromatic systems typically leads to a significant loss of activity. nih.gov

The Carboxylic Acid: This functional group is also critical for binding, likely participating in electrostatic interactions or hydrogen bonding within the enzyme's binding pockets. nih.gov

The Tertiary Amine: The presence of a tertiary amine in the linker region between the imidazole and another part of the molecule was found to be important for maintaining inhibitory potency. nih.gov

Further modifications have been explored to optimize the properties of these inhibitors. For example, the methyl ester portion of a lead compound was successfully replaced with amides or 1,2,4-oxadiazoles, which in some cases improved activity and pharmacokinetic properties like solubility and stability. nih.govnih.gov The following table summarizes the impact of certain structural modifications on the inhibitory activity against IDE.

| Compound/Modification | Key Structural Feature | Relative Inhibitory Activity |

| Lead Compound | Imidazole-acetic acid core | Baseline |

| Analogue 1 | Phenyl ring instead of imidazole | Deleterious to activity |

| Analogue 2 | Indole ring instead of imidazole | Deleterious to activity |

| Analogue 3 | Guanidine group introduction | Retained some activity |

| Optimized Analogue | Methyl ester replaced with amide | Improved activity and properties |

These detailed SAR studies, supported by docking and co-crystallization data, provide a structural basis for the inhibition of IDE and guide the design of more potent and selective modulators based on the imidazole-acetic acid scaffold. nih.gov

Interaction with Model Membranes and Liposomes

The interaction of small molecules with cellular membranes is fundamental to their bioavailability and mechanism of action. While direct studies on a,a,1-Trimethyl-1h-imidazole-2-acetic acid are not available, research on other imidazole-containing molecules and their effects on artificial membranes and liposomes offers valuable predictive insights.

Membrane Permeation Studies in Artificial Systems

The permeability of a compound across a lipid bilayer is a key factor in its ability to reach intracellular targets. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common high-throughput method used to predict passive oral absorption. nih.govresearchgate.net This assay measures the permeation of a compound from a donor compartment, through a lipid-impregnated artificial membrane, to an acceptor compartment. nih.gov

Studies on imidazole-based lipids incorporated into liposomes show that the protonation of the imidazole headgroup at acidic pH can trigger changes in membrane properties. nih.gov While this applies to lipidated imidazoles, it underscores the principle that the charge state of the imidazole moiety, dictated by the environmental pH, is a critical determinant of its interaction with and potential passage through lipid bilayers. Therefore, the permeability of a,a,1-Trimethyl-1h-imidazole-2-acetic acid in an artificial system would be expected to be highly pH-dependent.

Effects on Membrane Fluidity and Integrity

The incorporation of exogenous molecules into a lipid bilayer can alter its physical properties, including fluidity and integrity. Studies on alkylated imidazolium (B1220033) salts, which are structurally related to the imidazole class, have shown that they can significantly affect model biomembranes. nih.govresearchgate.net

These imidazolium-based lipids have been observed to increase membrane fluidity. nih.gov This effect is attributed to the insertion of the molecule's hydrophobic tails into the lipid bilayer, which disrupts the ordered packing of the phospholipid acyl chains. The bulkiness of the imidazole-containing headgroup also plays a role; larger headgroups cause a greater deterioration of the lateral domain structure of the membrane. nih.govresearchgate.net

Differential Scanning Calorimetry (DSC) and fluorescence spectroscopy are common techniques to measure these effects. For instance, the insertion of imidazolium salts into dipalmitoylphosphatidylcholine (DPPC) membranes leads to a decrease in the main phase transition temperature (Tm), indicating a fluidizing effect. researchgate.net At higher concentrations, these molecules can lead to more pronounced changes in the lateral organization and morphology of lipid vesicles. nih.gov

While a,a,1-Trimethyl-1h-imidazole-2-acetic acid is a smaller, water-soluble molecule rather than a lipid, its imidazole head could still interact with the polar headgroups of the phospholipid bilayer. Depending on its concentration and the membrane composition, it could potentially have a modest effect on membrane fluidity. Studies on imidazole antifungals have shown they can sensitize liposome model membranes, with their potency being influenced by the fatty acid composition of the liposomes, suggesting that even small imidazole compounds interact with and can alter the properties of lipid bilayers. nih.gov

Role As a Precursor or Intermediate in the Synthesis of Complex Molecules

Utilization in the Synthesis of Pharmaceutical Scaffolds and Natural Product Analogues